1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid

Catalog No.
S16159659
CAS No.
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxyli...

Product Name

1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid

IUPAC Name

1-(3-methylfuran-2-carbonyl)piperidine-3-carboxylic acid

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-8-4-6-17-10(8)11(14)13-5-2-3-9(7-13)12(15)16/h4,6,9H,2-3,5,7H2,1H3,(H,15,16)

InChI Key

YDSGOKHYXNCMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)N2CCCC(C2)C(=O)O

1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid is a chemical compound characterized by its unique structure that includes a piperidine ring and a furan moiety. The compound features a carboxylic acid functional group, which enhances its solubility in polar solvents and contributes to its biological activity. The presence of the 3-methylfuran-2-carbonyl group is significant as it can influence the compound's reactivity and interaction with biological systems.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding derivatives with altered properties.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The piperidine nitrogen can undergo nucleophilic substitution, allowing for the introduction of various substituents.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

The biological activity of 1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid is notable in pharmacological contexts. Compounds featuring piperidine and furan structures have been studied for their potential as inhibitors of various enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: Potential against specific bacterial strains.
  • Cytotoxic Effects: In certain cancer cell lines, indicating possible applications in oncology.
  • Neuroprotective Properties: Due to its ability to interact with neurotransmitter systems.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Moiety: The 3-methylfuran-2-carbonyl group can be introduced via acylation reactions using furan derivatives.
  • Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions under high-pressure conditions or by hydrolysis of esters.

These methods allow for the efficient production of the compound with high purity.

1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug development due to its biological activity.
  • Agriculture: Potential use as a pesticide or herbicide based on antimicrobial properties.
  • Chemical Research: As an intermediate in organic synthesis for developing new compounds.

Interaction studies are crucial for understanding how 1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid interacts with biological targets. These studies may involve:

  • Binding Affinity Tests: To assess how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Evaluating the effects of the compound in living organisms to determine pharmacokinetics and toxicology.
  • Molecular Docking Simulations: To predict how the compound interacts at a molecular level with target proteins.

Such studies are essential for advancing the compound's therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 1-(3-Methylfuran-2-carbonyl)piperidine-3-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1-Piperidinecarboxylic AcidPiperidine ring with carboxylic acidInvolved in metabolic pathways
3-Carbomethoxy-piperidineMethoxy group on a piperidine derivativePotentially enhanced solubility
4-AminopiperidineAmino group on piperidineEnhanced biological activity
2-Furancarboxylic AcidFuran ring with carboxylic acidAntimicrobial properties

These compounds are noteworthy for their respective biological activities and synthetic utility, making them valuable in research and application contexts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.10010796 g/mol

Monoisotopic Mass

237.10010796 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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